Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-
Description
Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- is a heterocyclic compound featuring a quinoline core substituted with a methoxy group at position 2 and a 5-(2-methoxyethoxy)-1H-indol-2-yl moiety at position 2. The quinoline scaffold is widely explored in medicinal chemistry due to its bioisosteric properties with natural alkaloids and its ability to interact with diverse biological targets, including kinases and G-protein-coupled receptors (GPCRs) . The 2-methoxyethoxy group on the indole ring likely improves solubility and pharmacokinetic properties compared to simpler alkoxy or alkyl substituents .
Properties
CAS No. |
820977-36-4 |
|---|---|
Molecular Formula |
C21H20N2O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]quinoline |
InChI |
InChI=1S/C21H20N2O3/c1-24-9-10-26-16-7-8-19-15(11-16)13-20(22-19)17-12-14-5-3-4-6-18(14)23-21(17)25-2/h3-8,11-13,22H,9-10H2,1-2H3 |
InChI Key |
FGHVSIXJZJTOQT-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC2=C(C=C1)NC(=C2)C3=CC4=CC=CC=C4N=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves multi-step reactions that include cyclization and functionalization processes. One common method for synthesizing quinoline derivatives is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone. Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene.
For the specific synthesis of Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-, a possible route could involve the initial formation of the indole moiety followed by its coupling with a quinoline precursor. The reaction conditions would likely require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale batch reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors is also becoming more common, as they offer better control over reaction parameters and can lead to higher efficiency and scalability. Catalysts such as palladium or nickel are frequently used to facilitate the reactions, and solvents like dimethylformamide (DMF) or toluene are employed to dissolve the reactants and control the reaction environment .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline, which has different biological properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its chemical diversity
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds (Grignard reagents) are employed under controlled conditions to achieve selective substitution
Major Products
The major products formed from these reactions include various substituted quinolines and indoles, which can be further functionalized to create compounds with specific biological activities .
Scientific Research Applications
Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Quinoline derivatives are used in the production of dyes, agrochemicals, and as intermediates in organic synthesis .
Mechanism of Action
The mechanism of action of Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways and molecular targets depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
The structural and functional attributes of Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]- can be contextualized against related indole-quinoline hybrids and analogues with modifications to the quinoline core, indole substituents, or alkoxy side chains. Below is a detailed comparison:
Structural Analogues with Varied Alkoxy Substituents
Key Observations :
- Compound 9j (from ) replaces the indole-alkoxy side chain with a 2-chlorobenzyl group and pyridine ring, achieving submicromolar PAR4 inhibition. This highlights the importance of aromatic/hydrophobic substituents for PAR4 antagonism, whereas alkoxy groups may favor solubility or off-target interactions.
Indole-Quinoline Hybrids with Modified Cores
Key Observations :
- Replacing the quinoline core with quinoxaline (as in ) alters electronic properties and binding modes, often shifting activity toward kinase targets like KDR .
- The phenolic indole-quinoline hybrid in introduces hydrogen-bonding capacity, which may enhance interactions with oxidative stress-related enzymes but reduce metabolic stability.
Substituent Effects on Pharmacokinetics (PK)
- Methoxy vs. Thiomethoxy : In PAR4 antagonists, replacing a 2-methoxypyridine with a 2-thiomethoxy pyrimidine (e.g., 10c vs. 10b in ) improved IC₅₀ values from >10 µM to 1.49 µM, suggesting sulfur’s role in enhancing hydrophobic interactions.
- Alkoxy Chain Length : The 2-methoxyethoxy group in the target compound likely offers better solubility than longer alkoxy chains (e.g., ethoxypropoxy) due to balanced hydrophilicity and steric effects .
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